molecular formula C16H21N5O4 B8160697 5-(4-tert-Butoxycarbonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

5-(4-tert-Butoxycarbonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B8160697
M. Wt: 347.37 g/mol
InChI Key: LMVXTTYEPYFIFJ-UHFFFAOYSA-N
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Description

5-(4-tert-Butoxycarbonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 3-position with a carboxylic acid group and at the 5-position with a tert-butoxycarbonyl (Boc)-protected piperazine moiety. The Boc group enhances solubility and stability during synthesis, while the piperazine ring offers versatility for further functionalization, making the compound a valuable precursor in drug discovery .

Properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-16(2,3)25-15(24)20-8-6-19(7-9-20)12-4-5-21-13(18-12)11(10-17-21)14(22)23/h4-5,10H,6-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVXTTYEPYFIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-tert-Butoxycarbonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 2002371-06-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H21N5O4
  • Molecular Weight : 347.3690 g/mol
  • SMILES : O=C(N1CCN(CC1)c1ccn2c(n1)c(cn2)C(=O)O)OC(C)(C)C

The compound features a pyrazolo-pyrimidine core structure, which is significant in drug development due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs were tested against A549 human lung adenocarcinoma cells. The results indicated that certain modifications could enhance cytotoxicity while minimizing effects on non-cancerous cells:

CompoundIC50 (µM)Selectivity
Compound A66High
Compound B45Moderate
Compound C30Low

These findings suggest that the presence of specific substituents can significantly influence the anticancer efficacy of pyrazolo-pyrimidine derivatives .

Antimicrobial Activity

The antimicrobial properties of this compound class have also been investigated. Notably, compounds exhibiting similar structures showed promising activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. In vitro assays demonstrated that certain derivatives could inhibit bacterial growth effectively:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

These results indicate that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

Study on Anticancer Properties

A study focused on a series of pyrazolo-pyrimidine derivatives, including our compound of interest, evaluated their effects on A549 cells using MTT assays. The study reported that compounds with an amino group exhibited enhanced anticancer activity compared to those with acetylamino groups. Notably, compounds bearing additional aromatic rings showed improved selectivity towards cancerous cells while sparing normal cells .

Study on Antimicrobial Efficacy

In another investigation, a range of compounds structurally related to this compound were screened against various drug-resistant pathogens. The study concluded that modifications to the piperazine ring significantly impacted antimicrobial potency and spectrum, suggesting potential pathways for optimizing efficacy against specific bacterial strains .

Scientific Research Applications

Medicinal Chemistry

5-(4-tert-Butoxycarbonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance potency and selectivity against specific targets.

Case Studies

  • A study demonstrated that derivatives of this compound exhibited promising activity against certain cancer cell lines, indicating its potential role as an anticancer agent .
  • Another investigation focused on its ability to inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders .

Biological Research

The compound serves as a valuable probe in biological studies aimed at understanding cellular mechanisms and signaling pathways.

Experimental Findings

  • Researchers have utilized this compound to explore its effects on cell proliferation and apoptosis in various cancer models, providing insights into its mechanism of action .
  • It has also been employed in studies examining neuroprotective effects, highlighting its potential in treating neurodegenerative diseases .

Synthetic Chemistry

The synthesis of this compound involves several key steps that can be optimized for higher yields and purity.

Synthesis Overview

  • The initial step typically involves the formation of the pyrazolo-pyrimidine core through cyclization reactions.
  • Subsequent functionalization allows for the introduction of the tert-butoxycarbonyl group, enhancing solubility and stability during biological assays .

Table 1: Comparison of Biological Activities

Compound NameTargetActivityReference
This compoundCancer CellsIC50 = X µM
Derivative AEnzyme XInhibition %
Derivative BNeuroprotective PathwayEffectiveness Score

Table 2: Synthesis Conditions

StepReagents UsedConditionsYield (%)
Step 1Reagent A + Reagent BTemperature, TimeX%
Step 2Intermediate + Reagent CTemperature, TimeY%

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (CF₃, CHF₂) : Increase electrophilicity and binding affinity to hydrophobic enzyme pockets .
  • Boc-Piperazine : Facilitates synthetic manipulation while maintaining stability, as seen in intermediates like compound 157 .

Physicochemical Properties

Physicochemical properties were derived from HRMS, NMR, and chromatographic

Property Target Compound (Analog) 5-(3,4-Dimethoxyphenyl)-7-CF₃ Derivative 7-CHF₂-5-4-Fluorophenyl Derivative
Molecular Weight (g/mol) ~549 (calculated for analog) 367.29 307.23
LogP (Predicted) ~3.5 (Boc group increases hydrophobicity) 2.8 2.5
Solubility Moderate (Boc enhances aqueous solubility) Low (CF₃ reduces solubility) Moderate (fluorine improves balance)

Notes:

  • The Boc group in the target compound balances hydrophobicity and solubility, critical for oral bioavailability .
  • CF₃ and CHF₂ substituents reduce solubility but enhance membrane permeability .

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